molecular formula C12H9ClO4S2 B071453 4-[(4-Chlorophenyl)sulfonyl]-3-methylthiophene-2-carboxylic acid CAS No. 175137-65-2

4-[(4-Chlorophenyl)sulfonyl]-3-methylthiophene-2-carboxylic acid

Cat. No. B071453
M. Wt: 316.8 g/mol
InChI Key: WZQQSJVPCVCQKE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar sulfonyl thiophene derivatives involves multiple steps, including reactions with alkoxides, halogenation, and nucleophilic substitutions. For instance, Stephens et al. (1999) describe the synthesis of methyl 3-amino-4-aryl(or methyl)sulfonylthiophene-2-carboxylates through the reaction of 3-alkoxy-2-aryl(or methyl)sulfonylacrylonitriles with methyl thioglycolate, highlighting a method that may be adaptable for the synthesis of 4-[(4-Chlorophenyl)sulfonyl]-3-methylthiophene-2-carboxylic acid (Stephens, Price, & Sowell, 1999).

Molecular Structure Analysis

The molecular structure of sulfones, including those similar to the compound , reveals insights into their spatial arrangement and electronic configuration. Adamovich et al. (2017) determined the crystal and molecular structure of methyl-(4-chlorophenyl)sulfone, providing a basis for understanding the structural aspects of sulfones, which could be extended to our compound of interest (Adamovich et al., 2017).

Chemical Reactions and Properties

The compound's reactivity is influenced by the presence of the sulfonyl and thiophene groups. Chemical reactions involving sulfonyl groups, as studied by Bergman et al. (1980), suggest that the positioning of the sulfonyl group affects the molecule's fragmentation pattern, an aspect relevant to the chemical behavior of 4-[(4-Chlorophenyl)sulfonyl]-3-methylthiophene-2-carboxylic acid (Bergman, Jansson, & Bamford, 1980).

Physical Properties Analysis

The physical properties, such as solubility and stability, are crucial for the application of chemical compounds. Chekanova et al. (2014) investigated the physicochemical properties of ethyl 2-aryl(methyl)sulfonylamino-4,5,6,7-tetrahydrobenzothiophene-3-carboxylates, a study that can provide insights into the behavior of similar compounds under different conditions (Chekanova et al., 2014).

Chemical Properties Analysis

Understanding the chemical properties, including reactivity with other substances and stability, is essential. The work by Koch and Ritter (1994) on functionalized polysulfones offers a perspective on how the sulfonyl and carboxylic groups in our compound might react under various conditions, providing a foundation for predicting its chemical behavior (Koch & Ritter, 1994).

Scientific Research Applications

  • Antiviral Activity : Derivatives of 4-chlorophenyl compounds have shown potential in antiviral applications. For instance, certain derivatives demonstrated anti-tobacco mosaic virus activity (Chen et al., 2010).

  • Macrocyclic Compounds and Polyamides Synthesis : These compounds are used in the synthesis of macrocyclic aromatic ether sulfones and polyamides, which are significant in polymer chemistry (Rodewald & Ritter, 1997).

  • GABA B Receptor Antagonists : Chlorinated acids related to 4-chlorophenyl compounds have been synthesized as lower homologues of known GABA B receptor antagonists, indicating their potential in neurological applications (Abbenante, Hughes, & Prager, 1997).

  • Dye Synthesis : Certain derivatives have been used in the synthesis of dyes for textile applications, specifically for dyeing polyester fibers (Iyun et al., 2015).

  • Synthesis of Heterocyclic Compounds : These compounds are used in the synthesis of methyl 3-amino-4-aryl(or methyl)sulfonylthiophene-2-carboxylates, which are important intermediates in organic synthesis (Stephens, Price, & Sowell, 1999).

  • Investigation of Mutagenic Compounds : Research on related compounds has provided insights into the mutagenicity and carcinogenic potential of certain food preservatives (Jolivette, Kende, & Anders, 1998).

  • Thromboxane Receptor Antagonism and Synthase Inhibition : Compounds with similar structures have been studied for their potential in thromboxane receptor antagonism and thromboxane synthase inhibition (Bhagwat et al., 1993).

  • Antimicrobial Activity : Research has shown the potential of derivatives for antimicrobial activity, demonstrating their significance in pharmaceutical applications (Nural et al., 2018).

  • Corrosion Inhibition : Derivatives have been studied for their efficiency in inhibiting corrosion of metals in acidic media, indicating applications in industrial chemistry (Lagrenée et al., 2002).

  • Decarboxylative Radical Sulfonylation : This process is significant in organic synthesis, especially in the creation of sulfones, which are important in pharmaceutical and agrochemical industries (He et al., 2020).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

4-(4-chlorophenyl)sulfonyl-3-methylthiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClO4S2/c1-7-10(6-18-11(7)12(14)15)19(16,17)9-4-2-8(13)3-5-9/h2-6H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZQQSJVPCVCQKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1S(=O)(=O)C2=CC=C(C=C2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30380943
Record name 4-(4-Chlorobenzene-1-sulfonyl)-3-methylthiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30380943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(4-Chlorophenyl)sulfonyl]-3-methylthiophene-2-carboxylic acid

CAS RN

175137-65-2
Record name 4-[(4-Chlorophenyl)sulfonyl]-3-methyl-2-thiophenecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175137-65-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4-Chlorobenzene-1-sulfonyl)-3-methylthiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30380943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[(4-Chlorophenyl)sulfonyl]-3-methylthiophene-2-carboxylic acid
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4-[(4-Chlorophenyl)sulfonyl]-3-methylthiophene-2-carboxylic acid
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4-[(4-Chlorophenyl)sulfonyl]-3-methylthiophene-2-carboxylic acid
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4-[(4-Chlorophenyl)sulfonyl]-3-methylthiophene-2-carboxylic acid
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4-[(4-Chlorophenyl)sulfonyl]-3-methylthiophene-2-carboxylic acid
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4-[(4-Chlorophenyl)sulfonyl]-3-methylthiophene-2-carboxylic acid

Citations

For This Compound
1
Citations
J Bartroli, E Turmo, M Algueró… - Journal of medicinal …, 1998 - ACS Publications
A series of 92 azole antifungals containing an amido alcohol unit was synthesized. The nature and substitution of the amide portion was systematically modified in search of improved …
Number of citations: 66 pubs.acs.org

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